TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE
Overview
Description
TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE is an organic compound with the molecular formula C12H18N2O2 It is a derivative of phenylcarbamate and contains a tert-butyl group, an aminomethyl group, and two methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE typically involves the reaction of 4-(aminomethyl)-2,5-dimethylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylcarbamates.
Scientific Research Applications
TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-Boc-piperidine: Contains a similar tert-butyl carbamate group but with a piperidine ring instead of a phenyl ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl carbamate group with an indole ring.
Uniqueness
TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and tert-butyl carbamate groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
187163-72-0 |
---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-2,5-dimethylphenyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-9-7-12(10(2)6-11(9)8-15)16-13(17)18-14(3,4)5/h6-7H,8,15H2,1-5H3,(H,16,17) |
InChI Key |
IUPOPYKFYHXYGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C)CN |
Synonyms |
TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.